molecular formula C19H32 B3052785 3-Phenyltridecane CAS No. 4534-52-5

3-Phenyltridecane

Cat. No.: B3052785
CAS No.: 4534-52-5
M. Wt: 260.5 g/mol
InChI Key: VZZMNLVGDGMQQV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyltridecane can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with tridecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of phenyltridecene. This process requires high pressure and temperature conditions, along with a suitable catalyst like palladium on carbon. The hydrogenation reaction ensures the complete saturation of the alkene to form the desired alkane.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyltridecane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions typically involve the hydrogenation of any unsaturated bonds present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products:

    Oxidation: Depending on the extent of oxidation, products can include phenyltridecanol, phenyltridecanone, or phenyltridecanoic acid.

    Reduction: The major product is fully saturated this compound.

    Substitution: Products include halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-Phenyltridecane has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of alkylbenzene chemistry and reaction mechanisms.

    Biology: Research into its biological activity includes studies on its potential as a bioactive compound.

    Medicine: Investigations into its pharmacological properties are ongoing, particularly its potential therapeutic effects.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism by which 3-Phenyltridecane exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to various physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-Phenyltridecane
  • Tridecylbenzene
  • n-Tridecylbenzene

Comparison: 3-Phenyltridecane is unique due to the position of the phenyl group on the third carbon of the tridecane chain. This structural difference can influence its chemical reactivity and physical properties compared to other similar compounds. For example, 1-Phenyltridecane has the phenyl group attached to the first carbon, which may result in different reactivity patterns in substitution reactions.

Properties

IUPAC Name

tridecan-3-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32/c1-3-5-6-7-8-9-10-12-15-18(4-2)19-16-13-11-14-17-19/h11,13-14,16-18H,3-10,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZMNLVGDGMQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875201
Record name BENZENE, (1-ETHYLUNDECYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-52-5
Record name Benzene, (1-ethylundecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-ETHYLUNDECYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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